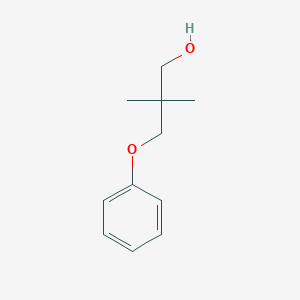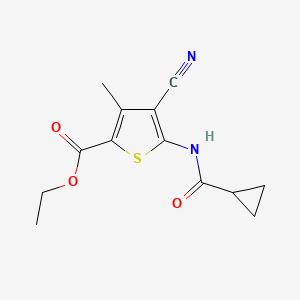
2,2-Dimethyl-3-phenoxypropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2,2-dimethyl-3-phenoxypropan-1-ol can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involved a low-temperature aryl bromide-to-alcohol conversion as the final step . Another related synthesis is the preparation of methyl 2-arylpropanoates, which involved a 1,2-aryl migration and could be relevant to the synthesis of aryl-substituted propanols . Although these methods do not directly apply to the target molecule, they provide insight into potential synthetic routes that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of this compound would be expected to exhibit characteristics influenced by the presence of the phenoxy group. The papers do not directly analyze the molecular structure of this compound, but studies on related compounds, such as the synthesis of analogs of hallucinogens, provide a glimpse into the complexity of aryl-substituted alcohols and amines . The molecular structure would likely affect the compound's reactivity and physical properties.
Chemical Reactions Analysis
Chemical reactions involving compounds similar to this compound include various transformations. For example, the dehydration of 2,2-dimethyl-1,1-diphenylpropan-1-ol with acidic reagents leads to olefinic products . This suggests that under acidic conditions, compounds with a similar structure might undergo dehydration or other acid-catalyzed reactions. Additionally, the regioselectivity observed in the cyclization of phenolic compounds with PdCl2 indicates that the position of substituents can significantly influence the outcome of a reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, the stability of pyridinols to air oxidation suggests that the presence of substituents on the aromatic ring can confer stability against oxidation . The influence of substituents on the acidity of compounds, as seen in the basicity of pyridinols, could also be relevant to the acidity or basicity of the hydroxyl group in this compound . The solubility, boiling point, and melting point would be influenced by the presence of both the hydroxyl and phenoxy groups, but specific data for the compound is not provided in the papers.
Applications De Recherche Scientifique
Stereoelectronic Effects in Side-Chain Fragmentation
A study explored the kinetic and product aspects of the reaction involving 2,2-dimethyl-5-methoxyindan-1-ol radical cation in acidic solutions. The research highlighted that the rate of deprotonation increases when the C–H bond aligns closer to the π-system, indicating that the overlap between the scissile bond and the π-system is crucial for bond cleavage. This provides insights into the stereoelectronic effects on side-chain fragmentation of alkylaromatic radical cations (Bellanova et al., 2002).
Synthesis of Diastereomers
Research was conducted on synthesizing both diastereomers of (±)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol, starting from a common intermediate. The study utilized a straightforward protocol involving diastereoselective reduction, achieving good yield and selectivity, thereby offering a stereocontrolled route for synthesizing these compounds (Patil et al., 2010).
Synthesis with Heterocyclic Substituents
A paper presented the synthesis of new 3-phenoxypropan-2-ols with various heterocyclic substituents. This included the condensation of 1,2-epoxy-3-phenoxypropane with different amines and thiols, expanding the scope of compounds and their potential applications in various fields of chemistry (Mesropyan et al., 2005).
Propriétés
IUPAC Name |
2,2-dimethyl-3-phenoxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,8-12)9-13-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJWLTAUNUZLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2508534.png)

![4-[(3-Fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2508536.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)

![3-(2-Hydroxy-4,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2508543.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2508545.png)
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2508546.png)
![2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2508550.png)

![ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
![(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2508555.png)